2-amino-N-[(2-chloro-1,3-thiazol-5-yl)methyl]-N-cyclopropyl-3-methylbutanamide
Description
2-Amino-N-[(2-chloro-1,3-thiazol-5-yl)methyl]-N-cyclopropyl-3-methylbutanamide (hereafter referred to as the target compound) is a structurally complex amide derivative featuring a 2-chloro-1,3-thiazol-5-ylmethyl group, a cyclopropyl substituent, and a branched butanamide backbone. Its molecular formula is C₁₃H₁₉ClN₃OS, with a calculated molecular weight of 318.83 g/mol. The compound’s structure combines a thiazole ring (a heterocycle with sulfur and nitrogen) substituted with chlorine, which is critical for electronic and steric properties.
Properties
IUPAC Name |
2-amino-N-[(2-chloro-1,3-thiazol-5-yl)methyl]-N-cyclopropyl-3-methylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN3OS/c1-7(2)10(14)11(17)16(8-3-4-8)6-9-5-15-12(13)18-9/h5,7-8,10H,3-4,6,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIBVLEOTPUYJJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N(CC1=CN=C(S1)Cl)C2CC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Synthesis
The classical Hantzsch method involves cyclocondensation of α-halo carbonyl compounds with thioureas. For the 2-chloro-5-(chloromethyl)thiazole intermediate:
- Reactants : Chloroacetone (α-chloro ketone) and thiourea in ethanol.
- Conditions : Reflux at 80°C for 6–8 hours with iodine as a catalyst.
- Mechanism : Thiourea attacks the α-carbon of chloroacetone, followed by cyclization and elimination of HCl.
- Yield : 65–75%.
Chlorination at Position 2 :
The 2-amino group in the initial thiazole product is replaced with chlorine via diazotization (NaNO₂/HCl) and Sandmeyer reaction (CuCl), achieving 85–90% conversion.
Direct Functionalization of Preformed Thiazoles
Alternative routes start with commercially available 5-methyl-2-aminothiazole:
- Chlorination : Sequential treatment with Cl₂ gas under UV light introduces chlorine at position 2 (yield: 70%).
- Side-Chain Modification : Radical bromination of the 5-methyl group (NBS, AIBN) followed by nucleophilic substitution with NaCl yields 5-(chloromethyl)-2-chlorothiazole.
2-Amino-3-Methylbutanamide Synthesis
The butanamide backbone is constructed via asymmetric synthesis or resolution:
Asymmetric Alkylation of Glycine Equivalents
Strecker Synthesis
- Reactants : 3-Methyl-2-butanone, NH₃, KCN.
- Conditions : Aqueous HCl, 0°C, followed by hydrolysis to the amino acid.
- Yield : 50–60%.
Amide Bond Formation
Coupling the thiazolemethyl-cyclopropylamine with 2-amino-3-methylbutanoic acid is critical:
Acyl Chloride Method
Carbodiimide-Mediated Coupling
Stereochemical Considerations
The 2-amino and 3-methyl groups introduce stereogenic centers:
- Chiral Pool Synthesis : Use (L)-valine as a starting material for (S)-configuration.
- Dynamic Kinetic Resolution : Racemic mixtures resolved via enzymatic hydrolysis (e.g., lipase PS-30).
Data Tables
Table 1: Comparative Yields for Thiazole Synthesis
| Method | Reactants | Yield (%) | Reference |
|---|---|---|---|
| Hantzsch + Diazotization | Chloroacetone, thiourea, CuCl | 65–75 | |
| Direct Chlorination | 5-Methyl-2-aminothiazole, Cl₂ | 70 |
Table 2: Amidation Conditions and Outcomes
| Activation Method | Solvent | Base/Catalyst | Yield (%) |
|---|---|---|---|
| Acyl Chloride | CH₂Cl₂ | DMAP | 70–78 |
| EDCl/HOBt | DMF | DIPEA | 65–72 |
Challenges and Optimization
- Regioselectivity in Thiazole Chlorination : Position 2 chlorination requires precise control to avoid polysubstitution.
- Amine Protection : The 2-amino group in butanamide necessitates Boc protection during coupling to prevent side reactions.
- Purification : Silica gel chromatography (EtOAc/hexane) or recrystallization (MeOH/H₂O) isolates the final product.
Recent Advances
Scientific Research Applications
(S)-2-Amino-N-((2-chlorothiazol-5-yl)methyl)-N-cyclopropyl-3-methylbutanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infections or inflammatory conditions.
Industry: Utilized in the development of agrochemicals, such as fungicides or herbicides.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-((2-chlorothiazol-5-yl)methyl)-N-cyclopropyl-3-methylbutanamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The compound may also disrupt cellular processes by interfering with protein synthesis or signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Pharmaceutical Intermediates
The target compound shares structural motifs with several intermediates documented in the provided evidence. Key comparisons include:
3-Chloro-N-[(2-Chloro-1,3-thiazol-5-yl)methyl]aniline ()
- Molecular Formula : C₁₀H₉Cl₂N₃S
- Molecular Weight : 274.17 g/mol
- Key Features :
- A chloro-thiazolylmethyl group identical to the target compound.
- Aniline substituent instead of the cyclopropyl-amide backbone.
- Applications : Used as a pharmaceutical intermediate, emphasizing the versatility of the chloro-thiazole moiety in drug synthesis .
[1-(2-Chloro-thiazol-5-ylmethyl)piperidin-3-yl]methanol ()
- Molecular Formula : C₁₀H₁₅ClN₂OS
- Molecular Weight : 246.76 g/mol
- Key Features: Chloro-thiazole group linked to a piperidine-methanol scaffold. Lacks the amide functionality but shares the thiazole’s electronic properties.
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()
- Molecular Formula: C₁₃H₁₉NO₂
- Molecular Weight : 221.30 g/mol
- Key Features :
- Benzamide backbone vs. the target’s butanamide.
- Hydroxyalkyl directing group for metal-catalyzed C–H functionalization.
Thiazole Derivatives
The chloro-thiazole group is a common feature in the target compound and analogues (). This moiety is known for:
- Enhancing metabolic stability due to sulfur’s electronegativity.
- Acting as a hydrogen-bond acceptor, critical for target binding in drug design.
Synthesis : outlines a method for thiazole formation via condensation of thioureas with α-haloketones, which may parallel the target compound’s thiazole synthesis .
Amide vs. Aniline Backbones
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
Thiazole’s Role : The chloro-thiazole group in the target compound and analogues () is pivotal for intermolecular interactions, likely enhancing binding to biological targets.
Amide Stability : Compared to aniline derivatives (), the target’s amide group may offer superior metabolic stability, a desirable trait in drug candidates.
Biological Activity
2-amino-N-[(2-chloro-1,3-thiazol-5-yl)methyl]-N-cyclopropyl-3-methylbutanamide, also known by its chemical structure and various identifiers, is a compound of interest due to its potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C12H20ClN3OS
- Molar Mass : 289.8247 g/mol
- Structural Characteristics : The compound features a thiazole ring which is crucial for its biological activity. The presence of the cyclopropyl group and the amine functionality contributes to its interaction with biological targets.
The compound exhibits significant activity as an inhibitor of various protein kinases, particularly AKT (Protein Kinase B). AKT plays a vital role in cell signaling pathways that regulate cellular processes such as metabolism, proliferation, cell survival, growth, and angiogenesis. Inhibition of AKT has therapeutic implications in cancer treatment and other diseases characterized by dysregulated cell signaling.
Pharmacological Studies
Research has demonstrated that 2-amino-N-[(2-chloro-1,3-thiazol-5-yl)methyl]-N-cyclopropyl-3-methylbutanamide can effectively inhibit tumor growth in preclinical models. The following table summarizes key findings from various studies:
Case Studies
-
Inhibition of Cancer Cell Proliferation :
In a study involving human breast cancer cell lines, treatment with the compound led to a dose-dependent decrease in proliferation rates. This suggests its potential utility as a therapeutic agent in oncology. -
Anti-inflammatory Effects :
Another investigation highlighted the compound's anti-inflammatory properties through the modulation of cytokine release in activated macrophages. This could imply broader applications in inflammatory diseases.
Safety and Toxicology
While the compound shows promising biological activity, safety assessments are crucial. Preliminary toxicity studies indicate that it has an acceptable safety profile at therapeutic doses; however, further investigations are necessary to fully understand its toxicological impact.
Q & A
Q. What are the standard synthetic routes for preparing 2-amino-N-[(2-chloro-1,3-thiazol-5-yl)methyl]-N-cyclopropyl-3-methylbutanamide, and what experimental conditions are critical for yield optimization?
- Methodological Answer : The compound’s synthesis typically involves multi-step reactions starting with substituted thiazole intermediates. For example, analogous thiazole derivatives are synthesized by reacting 2-amino-5-aryl-methylthiazoles with chloroacetyl chloride in dioxane at 20–25°C, followed by purification via recrystallization from ethanol-DMF mixtures . Key factors include:
- Temperature control : Maintaining low temperatures (0–5°C) during acyl chloride addition to prevent side reactions .
- Solvent selection : Polar aprotic solvents (e.g., acetonitrile or DMF) enhance cyclization efficiency in thiazole-based systems .
- Purification : Recrystallization or column chromatography is critical for isolating high-purity products .
Q. How is the structural integrity of this compound confirmed, and which spectroscopic techniques are most reliable for characterization?
- Methodological Answer : Structural validation employs:
- NMR spectroscopy : and NMR (e.g., in DMSO-) identify functional groups, such as the cyclopropyl and thiazole methyl groups, with shifts at δ 1.2–1.5 ppm (cyclopropyl) and δ 2.3–2.6 ppm (thiazole-CH) .
- X-ray crystallography : Tools like SHELXL refine crystal structures, resolving bond angles and stereochemistry. The SHELX suite is widely used for small-molecule refinement due to its robustness with high-resolution data .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
Advanced Research Questions
Q. What strategies resolve contradictions between computational predictions and experimental data (e.g., bioactivity or crystallographic results) for this compound?
- Methodological Answer : Contradictions often arise from:
- Crystallographic vs. solution-phase conformations : Use molecular dynamics (MD) simulations to compare crystal packing effects with solution-state NMR data. SHELX refinement parameters (e.g., ADPs) can highlight disordered regions .
- Bioactivity discrepancies : Validate assays using orthogonal methods (e.g., SPR vs. enzymatic assays) and check for solvent or pH effects. For example, antimicrobial activity of thiadiazole derivatives is pH-dependent .
- Data triangulation : Cross-reference computational (DFT) results with experimental IR/Raman spectra to validate vibrational modes .
Q. How can the synthetic yield of this compound be improved while minimizing byproduct formation?
- Methodological Answer : Optimization strategies include:
- Catalytic systems : Use triethylamine as a base to neutralize HCl byproducts during acylation steps .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from hours to minutes) for thiazole cyclization, improving yield by 15–20% .
- Flow chemistry : Continuous flow reactors enhance mixing and heat transfer for exothermic reactions (e.g., chloroacetyl chloride addition) .
Q. What in vitro models are suitable for evaluating the biological activity of this compound, particularly its potential as an antimicrobial or anticancer agent?
- Methodological Answer :
- Antimicrobial assays : Use standardized MIC (Minimum Inhibitory Concentration) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Thiazole derivatives often exhibit pH-dependent activity due to protonation of amino groups .
- Anticancer screens : Employ cell viability assays (e.g., MTT) on cancer cell lines (e.g., HeLa or MCF-7). Structure-activity relationship (SAR) studies can link the chloro-thiazole moiety to cytotoxicity .
Data Analysis and Interpretation
Q. How should researchers address variability in biological activity data across different batches of the compound?
- Methodological Answer :
- Purity assessment : Use HPLC (≥98% purity) to rule out batch-dependent impurities. For example, residual DMF in recrystallized samples can inhibit enzyme activity .
- Stability studies : Monitor degradation under storage conditions (e.g., light, humidity) via accelerated stability testing. Thiazoles are prone to hydrolysis in aqueous media .
- Statistical rigor : Apply ANOVA or non-parametric tests to assess significance across replicates .
Structural and Mechanistic Insights
Q. What computational tools are recommended for modeling the interaction of this compound with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding modes. The chloro-thiazole group may engage in halogen bonding with target proteins .
- MD simulations : GROMACS or AMBER can simulate ligand-protein dynamics over microsecond timescales, identifying key residues for mutagenesis studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
